3-Methyl-3-phenylbutanoic acid

Beschreibung

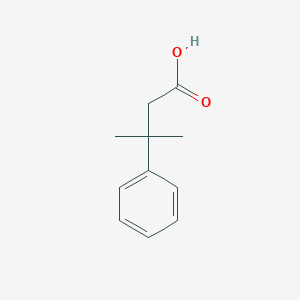

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZZMXVIHNHASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143622 | |

| Record name | Benzenepropanoic acid, beta,beta-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-48-6 | |

| Record name | 3-Methyl-3-phenylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenylisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylisopentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylisopentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylisopentanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, beta,beta-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-PHENYLISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9Z3KBQ5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-methyl-3-phenylbutanoic acid, a valuable building block in medicinal chemistry and drug development. The structural motif of a quaternary carbon center adjacent to a phenyl group and a carboxylic acid functionality makes it an interesting scaffold for the design of novel therapeutic agents. This document outlines a plausible and robust synthetic approach, complete with detailed experimental protocols, quantitative data summarization, and a logical workflow diagram.

Proposed Synthetic Pathway: A Retro-Synthetic Analysis

A logical approach to the synthesis of 3-methyl-3-phenylbutanoic acid involves the formation of the key carbon-carbon bond between the phenyl-substituted quaternary carbon and the adjacent methylene group of the carboxylic acid. A reliable method to achieve this is through the alkylation of a phenylacetonitrile derivative, followed by hydrolysis of the nitrile to the corresponding carboxylic acid. This retro-synthetic analysis is depicted below.

Caption: Retrosynthetic analysis of 3-Methyl-3-phenylbutanoic acid.

Synthesis Workflow

The proposed forward synthesis involves a two-step process starting from commercially available phenylacetonitrile. The first step is a double methylation at the benzylic position, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.

Caption: Proposed two-step synthesis of 3-Methyl-3-phenylbutanoic acid.

Experimental Protocols

The following protocols are adapted from established procedures for the alkylation of phenylacetonitrile and the subsequent hydrolysis of the nitrile functionality.

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenylacetonitrile | C₈H₇N | 117.15 | 11.7 g | 0.10 |

| Sodium Amide | NaNH₂ | 39.01 | 8.6 g | 0.22 |

| Methyl Iodide | CH₃I | 141.94 | 31.2 g (13.7 mL) | 0.22 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |

Procedure:

-

A dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium amide (8.6 g, 0.22 mol) and anhydrous diethyl ether (100 mL).

-

Phenylacetonitrile (11.7 g, 0.10 mol) dissolved in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension of sodium amide over 30 minutes. The mixture is then heated to reflux for 2 hours to ensure the complete formation of the anion.

-

After cooling the reaction mixture to room temperature, methyl iodide (31.2 g, 0.22 mol) dissolved in anhydrous diethyl ether (50 mL) is added dropwise over 1 hour. The mixture is then stirred at room temperature for 3 hours, followed by refluxing for 2 hours.

-

The reaction mixture is cooled in an ice bath, and the excess sodium amide is cautiously decomposed by the slow addition of water.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with a saturated ammonium chloride solution (100 mL) and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2,2-dimethyl-3-phenylpropanenitrile.

Step 2: Synthesis of 3-Methyl-3-phenylbutanoic Acid

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2-Dimethyl-3-phenylpropanenitrile | C₁₁H₁₃N | 159.23 | 15.9 g | 0.10 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 50 mL | - |

| Water | H₂O | 18.02 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |

Procedure:

-

A 250 mL round-bottom flask is charged with 2,2-dimethyl-3-phenylpropanenitrile (15.9 g, 0.10 mol), water (50 mL), and concentrated sulfuric acid (50 mL).

-

The mixture is heated under reflux with vigorous stirring for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured onto crushed ice.

-

The aqueous mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined ethereal extracts are washed with water and then extracted with a saturated sodium bicarbonate solution.

-

The aqueous bicarbonate layer is carefully acidified with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.

-

The precipitated 3-methyl-3-phenylbutanoic acid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties of the intermediate and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2,2-Dimethyl-3-phenylpropanenitrile | C₁₁H₁₃N | 159.23 | 75-85 | Liquid | N/A | 110-112 (at 10 mmHg) |

| 3-Methyl-3-phenylbutanoic acid | C₁₁H₁₄O₂ | 178.23 | 80-90 | Solid | 88-90 | N/A |

Concluding Remarks

The described synthetic route offers a reliable and scalable method for the preparation of 3-methyl-3-phenylbutanoic acid. The starting materials are readily available, and the reactions involved are well-established in organic synthesis. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high purity and yield.

3-Methyl-3-phenylbutanoic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylbutanoic acid, a substituted carboxylic acid, holds interest within the scientific community for its potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a detailed overview of its chemical properties, structure, and key experimental data.

Chemical Structure and Properties

3-Methyl-3-phenylbutanoic acid possesses a unique structure featuring a quaternary carbon atom attached to a phenyl group, two methyl groups, and a carboxylic acid functional group. This arrangement imparts specific chemical characteristics to the molecule.

Structure:

Caption: Chemical structure of 3-Methyl-3-phenylbutanoic acid.

A summary of the key chemical and physical properties of 3-Methyl-3-phenylbutanoic acid is presented in the table below for easy reference.

| Property | Value |

| IUPAC Name | 3-Methyl-3-phenylbutanoic acid |

| CAS Number | 1010-48-6 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1] |

| Physical Form | Solid[1] |

| Melting Point | 58-62 °C[2] |

| Boiling Point | 270.46 °C (at 760 mmHg) |

| pKa (Predicted) | 3.83 ± 0.25 |

| Solubility | Soluble in alcohols, ketones, and ethers[2] |

| Storage | Sealed in a dry environment at room temperature[1] |

Spectroscopic Data

Experimental Protocols

Synthesis of 3-Methyl-3-phenylbutanoic Acid

A potential synthetic route to 3-Methyl-3-phenylbutanoic acid involves the alkylation of a phenylacetic acid derivative. The following is a generalized experimental workflow based on established chemical principles.

Caption: Generalized workflow for the synthesis of 3-Methyl-3-phenylbutanoic acid.

Detailed Methodology:

A plausible, though not explicitly detailed in the literature for this specific compound, synthesis could involve the following steps:

-

Deprotonation: A suitable phenylacetic acid ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

-

Alkylation: The enolate is then reacted with two equivalents of a methylating agent, such as methyl iodide, to introduce the two methyl groups at the alpha-position.

-

Hydrolysis: The resulting ester is subsequently hydrolyzed to the carboxylic acid using standard procedures, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

-

Work-up and Purification: The reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 3-Methyl-3-phenylbutanoic acid.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that 3-Methyl-3-phenylbutanoic acid has specific biological activities or is involved in any signaling pathways. Its primary utility is likely as an intermediate in the synthesis of other molecules that may have biological relevance.

Conclusion

References

Unraveling the Molecular Mechanisms of 3-Methyl-3-phenylbutanoic Acid: A Technical Overview

Disclaimer: Scientific literature available as of late 2025 does not provide a specific, experimentally validated mechanism of action for 3-Methyl-3-phenylbutanoic acid. This guide, therefore, presents a detailed analysis of the known mechanisms of structurally similar compounds, which may offer potential, though unconfirmed, insights into the biological activity of 3-Methyl-3-phenylbutanoic acid. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future investigations.

Executive Summary

3-Methyl-3-phenylbutanoic acid belongs to the class of aryl-substituted carboxylic acids. While direct studies on its specific molecular interactions are not publicly available, the mechanisms of action of closely related molecules, such as phenylbutyric acid and other aryl carboxylic acids, have been investigated. These studies primarily point towards two key pathways: Histone Deacetylase (HDAC) inhibition and Peroxisome Proliferator-Activated Receptor (PPAR) modulation . This document will explore these potential mechanisms, providing a theoretical framework for the biological activity of 3-Methyl-3-phenylbutanoic acid.

Potential Mechanism of Action 1: Histone Deacetylase (HDAC) Inhibition

One of the most well-documented mechanisms for a structurally related compound, 4-phenylbutyric acid, is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like phenylbutyrate can induce histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in cell cycle arrest and apoptosis. This has been a key area of investigation in cancer research.[1][2]

Hypothetical Signaling Pathway: HDAC Inhibition

The following diagram illustrates the potential mechanism of 3-Methyl-3-phenylbutanoic acid as an HDAC inhibitor, based on the known actions of related compounds.

Caption: Hypothetical HDAC Inhibition by 3-Methyl-3-phenylbutanoic acid.

Potential Mechanism of Action 2: Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Aryl carboxylic acids have also been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Ligand activation of PPARs leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARs has therapeutic implications for metabolic disorders.

Hypothetical Signaling Pathway: PPAR Activation

The following diagram outlines the potential pathway for 3-Methyl-3-phenylbutanoic acid as a PPAR agonist.

Caption: Hypothetical PPAR Activation by 3-Methyl-3-phenylbutanoic acid.

Data Presentation

Due to the absence of specific studies on 3-Methyl-3-phenylbutanoic acid, no quantitative data, such as IC50 values for HDAC inhibition or EC50 values for PPAR activation, can be provided at this time. Future research should aim to generate such data to validate the hypothesized mechanisms.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of 3-Methyl-3-phenylbutanoic acid would need to be developed. Below are suggested methodologies based on the investigation of related compounds.

Hypothetical Experimental Workflow: Investigating HDAC Inhibition

Caption: Proposed Experimental Workflow for HDAC Inhibition Studies.

Hypothetical Experimental Workflow: Investigating PPAR Modulation

Caption: Proposed Experimental Workflow for PPAR Modulation Studies.

Conclusion and Future Directions

While the precise mechanism of action for 3-Methyl-3-phenylbutanoic acid remains to be elucidated, the known biological activities of structurally related compounds provide a strong foundation for future research. The potential for this molecule to act as either an HDAC inhibitor or a PPAR modulator warrants direct experimental investigation. The proposed experimental workflows offer a roadmap for researchers to systematically evaluate these hypotheses. Uncovering the specific molecular targets and signaling pathways of 3-Methyl-3-phenylbutanoic acid will be crucial for understanding its therapeutic potential and advancing its development for clinical applications.

References

Spectroscopic Analysis of 3-Methyl-3-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methyl-3-phenylbutanoic acid (CAS No. 1010-48-6). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also includes detailed experimental protocols for acquiring such data.

Chemical Structure and Predicted Spectroscopic Data

Chemical Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol

Structure:

The following tables summarize the predicted spectroscopic data for 3-Methyl-3-phenylbutanoic acid. These predictions are based on the analysis of its functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.2-7.4 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~2.6 | Singlet | 2H | -CH₂- |

| ~1.4 | Singlet | 6H | 2 x -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~145 | Aromatic (quaternary) |

| ~128 | Aromatic (-CH) |

| ~126 | Aromatic (-CH) |

| ~125 | Aromatic (-CH) |

| ~45 | -CH₂- |

| ~37 | C(CH₃)₂ |

| ~29 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2970-2870 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

| 760, 700 | Strong | C-H bend (aromatic, monosubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 163 | [M - CH₃]⁺ |

| 119 | [M - COOH - H₂O]⁺ or [C₉H₁₁]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 3-Methyl-3-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-3-phenylbutanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, and for carboxylic acids, DMSO-d₆ can be advantageous for observing the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (typically 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology for Solid Sample (Thin Film Method):

-

Sample Preparation: Dissolve a small amount of solid 3-Methyl-3-phenylbutanoic acid in a volatile organic solvent (e.g., acetone or methylene chloride).[1]

-

Film Deposition: Apply a drop of the solution onto the surface of a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

Spectral Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural elucidation.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for samples that are amenable to this separation technique.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[2][3] This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Methyl-3-phenylbutanoic acid.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

CAS number and IUPAC name for 3-Methyl-3-phenylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-3-phenylbutanoic acid (CAS No: 1010-48-6), a substituted carboxylic acid. Due to the limited availability of extensive research data, this document consolidates fundamental physicochemical properties, outlines a probable synthetic pathway, and discusses the current landscape of its characterization. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may be interested in this compound as a potential building block or intermediate.

Chemical Identity and Properties

3-Methyl-3-phenylbutanoic acid is a carboxylic acid derivative with a phenyl and two methyl groups attached to the tertiary carbon at the 3-position. Its identity is firmly established by its CAS number and IUPAC nomenclature.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Methyl-3-phenylbutanoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically >98% | [2] |

| Storage Conditions | Sealed in a dry, room temperature environment | [1] |

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for 3-Methyl-3-phenylbutanoic acid are not extensively detailed in the literature, a plausible and logical synthetic route can be proposed based on established organic chemistry reactions.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

A common method for forming carbon-carbon bonds and introducing a carboxylic acid group is through the use of a Grignard reagent followed by carboxylation.

Materials:

-

2-phenylpropane (Cumene)

-

Bromine (Br₂)

-

Magnesium turnings (Mg)

-

Dry diethyl ether or Tetrahydrofuran (THF)

-

Carbon dioxide (CO₂, solid or gas)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Bromination of Cumene: 2-phenylpropane is first brominated at the tertiary carbon to form 2-bromo-2-phenylpropane. This can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) with a radical initiator.

-

Formation of Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromo-2-phenylpropane in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent, 2-phenyl-2-propylmagnesium bromide.

-

Carboxylation: The freshly prepared Grignard reagent is then carboxylated by pouring it over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution at a low temperature (e.g., -78 °C).

-

Acidification and Work-up: The resulting magnesium carboxylate salt is quenched by the slow addition of aqueous hydrochloric acid. This protonates the carboxylate to yield the desired 3-Methyl-3-phenylbutanoic acid.

-

Extraction and Purification: The aqueous mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Characterization Data

While a comprehensive public dataset is not available, commercial suppliers indicate that characterization data such as NMR, HPLC, and LC-MS are available upon request.[3] Researchers interested in this compound should obtain it from a commercial source and perform their own characterization to confirm its identity and purity.

Biological and Pharmacological Profile

As of the date of this publication, there is a notable absence of studies in the scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of 3-Methyl-3-phenylbutanoic acid. It is primarily considered a chemical intermediate for organic synthesis.[4] Its potential applications in drug development would require extensive screening and investigation, which have not yet been reported.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of 3-Methyl-3-phenylbutanoic acid as described in the experimental protocol section.

Caption: Proposed Synthesis Workflow for 3-Methyl-3-phenylbutanoic acid.

Logical Relationship of Components

This diagram illustrates the relationship between the chemical's identity, its synthesis, and its current known applications.

Caption: Logical Relationship of 3-Methyl-3-phenylbutanoic acid.

Conclusion

3-Methyl-3-phenylbutanoic acid is a well-defined chemical compound with established physicochemical properties. However, there is a significant gap in the scientific literature regarding its synthesis, detailed characterization, and biological activity. This guide provides a foundational understanding of the compound based on available data and theoretical synthetic pathways. Further research is necessary to explore its potential applications, particularly in the fields of medicinal chemistry and drug development. Professionals are advised to rely on thorough in-house characterization and to consider the lack of biological data when evaluating this compound for novel applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and experimental methodologies for determining the solubility and pKa of 3-Methyl-3-phenylbutanoic acid. Due to a lack of readily available experimental data for this specific compound, this document emphasizes standardized experimental protocols that can be employed for its characterization. Furthermore, potential signaling pathways analogous to structurally similar short-chain fatty acids and phenylbutyric acid derivatives are discussed and visualized to provide context for its potential biological activity.

Physicochemical Properties

| Property | Value | Reference |

| pKa | 3.83 ± 0.25 (Predicted) | N/A |

| Aqueous Solubility | Data not available | N/A |

| Solubility in Organic Solvents | Soluble in alcohols, ketones, and ethers | N/A |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and pKa of 3-Methyl-3-phenylbutanoic acid, particularly addressing its expected poor aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds, including carboxylic acids with low water solubility.[1]

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the buffer region on the titration curve. For poorly soluble compounds, a co-solvent system may be necessary.[1]

Materials:

-

3-Methyl-3-phenylbutanoic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Co-solvent (e.g., methanol or ethanol, if required)

-

High-purity water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[2]

-

Sample Preparation:

-

Accurately weigh a sample of 3-Methyl-3-phenylbutanoic acid (e.g., to achieve a concentration of approximately 1-10 mM).

-

Dissolve the sample in a known volume of water. If solubility is an issue, a co-solvent such as methanol or ethanol can be used. The resulting pKa will be an apparent pKa (pKa') specific to the solvent composition.[1]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[2]

-

-

Titration:

-

Place the beaker containing the sample solution on a magnetic stirrer and immerse the pH electrode.

-

If the sample is acidic, titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[2]

-

Continue the titration until the pH has passed the equivalence point (a sharp change in pH).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure reproducibility.[2]

-

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, water) for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Materials:

-

3-Methyl-3-phenylbutanoic acid

-

High-purity water

-

Vials or flasks with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid 3-Methyl-3-phenylbutanoic acid to a series of vials. The excess solid should be clearly visible.

-

Equilibration: Add a known volume of water to each vial. Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent.

-

Quantify the concentration of 3-Methyl-3-phenylbutanoic acid in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

-

A calibration curve of the compound in the same solvent should be prepared to determine the concentration accurately.

-

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Potential Signaling Pathways

While specific signaling pathways for 3-Methyl-3-phenylbutanoic acid have not been elucidated, its structural similarity to other short-chain fatty acids (SCFAs) and phenylbutyric acid derivatives suggests potential mechanisms of action.[5][6] These compounds are known to interact with G-protein coupled receptors (GPCRs) and inhibit histone deacetylases (HDACs).[7][8]

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known to activate GPCRs such as GPR41 (FFAR3) and GPR43 (FFAR2), which are involved in metabolic and inflammatory signaling.[5][9]

Caption: Potential GPCR signaling pathway for 3-Methyl-3-phenylbutanoic acid.

Histone Deacetylase (HDAC) Inhibition

Phenylbutyric acid is a known HDAC inhibitor, leading to changes in gene expression.[8] This is another potential mechanism for 3-Methyl-3-phenylbutanoic acid.

Caption: Potential mechanism of HDAC inhibition by 3-Methyl-3-phenylbutanoic acid.

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of 3-Methyl-3-phenylbutanoic acid.

Caption: Logical workflow for physicochemical and biological characterization.

Conclusion

This guide provides the necessary framework for researchers to determine the key physicochemical properties of 3-Methyl-3-phenylbutanoic acid. By following the detailed experimental protocols for pKa and solubility determination, a comprehensive profile of this compound can be established. The visualized potential signaling pathways, based on structurally related molecules, offer a starting point for investigating its biological activities and potential therapeutic applications. The generation of robust experimental data is crucial for advancing the understanding and development of this and similar molecules.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 3-Methyl-3-phenylbutanoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Methyl-3-phenylbutanoic acid are emerging as a promising scaffold in medicinal chemistry, demonstrating significant potential, particularly in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds. It consolidates available quantitative data, details key experimental methodologies, and visualizes synthetic pathways and proposed mechanisms of action. The primary focus of existing research lies in the development of potent antitubulin agents for oncology, with several analogues exhibiting cytotoxicity against various cancer cell lines in the low micromolar to nanomolar range. While the parent structure, 3-phenylbutanoic acid, has been noted for potential antibacterial properties, the exploration of 3-Methyl-3-phenylbutanoic acid derivatives in other therapeutic areas remains limited, representing a frontier for future investigation.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The arylpropionic acid motif is a well-established pharmacophore present in numerous approved drugs. The specific scaffold of 3-Methyl-3-phenylbutanoic acid offers a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. Recent research has highlighted the utility of this scaffold in the design of potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy. This guide will delve into the synthesis, biological evaluation, and proposed mechanisms of action of these derivatives.

Anticancer and Antitubulin Activity

The most significant biological activity reported for derivatives of 3-Methyl-3-phenylbutanoic acid is their potent anticancer and antitubulin effects. These activities have been primarily demonstrated through the synthesis and evaluation of analogues of natural products like hemiasterlin and narciclasine.

Hemiasterlin Analogues

A series of hemiasterlin analogues incorporating a (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid moiety have been synthesized and evaluated for their cytotoxic and antitubulin activities. These compounds have shown potent activity against a range of human cancer cell lines.

Data Presentation: Cytotoxicity of Hemiasterlin Analogues

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| Analogue 1 | Dipeptide analogue | HeLa | 0.015 | [1] |

| Analogue 1 | Dipeptide analogue | HT29 | 0.020 | [1] |

| Analogue 1 | Dipeptide analogue | SEM | 0.012 | [1] |

| Analogue 1 | Dipeptide analogue | Jurkat | 0.008 | [1] |

| Analogue 2 | Tripeptide analogue | HeLa | 0.003 | [1] |

| Analogue 2 | Tripeptide analogue | HT29 | 0.004 | [1] |

| Analogue 2 | Tripeptide analogue | SEM | 0.002 | [1] |

| Analogue 2 | Tripeptide analogue | Jurkat | 0.001 | [1] |

Narciclasine Analogues

Simplified AB-ring analogues of the natural product narciclasine have been synthesized using 3-Methyl-3-phenylbutanoic acid as a key building block. These analogues have demonstrated a range of cytotoxic activities against the HT29 human colon cancer cell line, with IC50 values ranging from 15 µM to 715 µM. This highlights the importance of the substitution pattern on the aromatic ring for biological activity.

Potential Antimicrobial Activity

While the primary focus of research on 3-Methyl-3-phenylbutanoic acid derivatives has been on anticancer applications, the parent compound, 3-phenylbutanoic acid (also known as 3-phenylbutyric acid), has been reported to have potential as an antibacterial agent. This suggests that derivatives of 3-Methyl-3-phenylbutanoic acid could be explored for antimicrobial activity, although specific studies on this are currently lacking in the scientific literature.

Experimental Protocols

Synthesis of 3-Methyl-3-phenylbutanoic Acid

A common method for the synthesis of the core scaffold, 3-Methyl-3-phenylbutanoic acid, involves a Friedel-Crafts reaction.

Protocol:

-

To a stirring solution of 3-methylbut-2-enoic acid, add aluminum chloride (AlCl3) under a nitrogen atmosphere.

-

Heat the reaction mixture at 65 °C for 90 minutes.

-

After cooling, acidify the reaction mixture to pH 1 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

The organic layers are then combined, dried, and concentrated to yield 3-Methyl-3-phenylbutanoic acid.

Synthesis of a Hemiasterlin Analogue Precursor

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid is a key step in the preparation of hemiasterlin analogues.

Protocol:

-

Oxime formation: 2-oxo-3-phenylpropanoic acid is converted to the corresponding keto ester in two steps. The keto ester is then reacted with hydroxylamine hydrochloride to form the oxime.

-

Oxime reduction: The oxime is reduced using powdered zinc in a mixture of sulfuric acid and acetic acid to yield the racemic amino ester.

-

Resolution and Protection: The racemic amino ester is resolved using (S)-mandelic acid. The resulting (S)-amino ester is then protected with a tert-butoxycarbonyl (Boc) group.

-

N-methylation and Hydrolysis: The Boc-protected amino ester undergoes N-methylation followed by ester hydrolysis to yield (S)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-phenylbutanoic acid.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for a key precursor of hemiasterlin analogues.

Proposed Mechanism of Action

Caption: Proposed mechanism of antitubulin activity for hemiasterlin analogues.

Conclusion and Future Directions

Derivatives of 3-Methyl-3-phenylbutanoic acid have demonstrated significant promise as a scaffold for the development of novel anticancer agents, particularly as potent antitubulin agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which could lead to the identification of even more potent and selective compounds.

Future research in this area should focus on:

-

Expansion of Biological Screening: Evaluating derivatives against a broader range of cancer cell lines and exploring other potential therapeutic applications, such as antimicrobial and anti-inflammatory agents.

-

Mechanism of Action Studies: Further elucidating the precise molecular interactions with tubulin and investigating other potential cellular targets.

-

Pharmacokinetic Profiling: Assessing the drug-like properties of the most potent compounds to determine their suitability for in vivo studies and further development.

The unique structural features of 3-Methyl-3-phenylbutanoic acid derivatives make them a valuable addition to the medicinal chemist's toolkit, with the potential to yield novel therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide on the Historical Context of 3-Methyl-3-phenylbutanoic Acid's Plausible First Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This document provides a detailed historical and technical overview of the likely first synthesis of 3-Methyl-3-phenylbutanoic acid. It includes structured data tables, detailed experimental protocols based on early 20th-century chemical practices, and Graphviz diagrams illustrating the synthetic pathways.

Introduction

The discovery of 3-Methyl-3-phenylbutanoic acid is not marked by a singular, celebrated event in the annals of chemical literature. Instead, its existence is a direct consequence of the development of powerful synthetic methodologies in the late 19th and early 20th centuries. The advent of the Reformatsky reaction in 1887 and the Grignard reaction around 1900 provided organic chemists with robust tools for carbon-carbon bond formation, making the synthesis of a wide array of new compounds, including 3-Methyl-3-phenylbutanoic acid, a routine endeavor. This guide explores the historical and chemical context of its plausible first synthesis, focusing on the pioneering reactions that enabled its creation.

Historical and Scientific Context

The late 19th and early 20th centuries were a period of explosive growth in synthetic organic chemistry. The ability to construct complex organic molecules from simpler precursors was rapidly advancing. Two key reactions that emerged during this era are of particular relevance to the synthesis of 3-Methyl-3-phenylbutanoic acid:

-

The Reformatsky Reaction (1887): Discovered by Sergey Reformatsky, this reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. This provided a direct route to the carbon skeleton of 3-Methyl-3-phenylbutanoic acid.

-

The Grignard Reaction (c. 1900): Victor Grignard's development of organomagnesium halides (Grignard reagents) revolutionized organic synthesis. These reagents act as powerful nucleophiles, capable of attacking a wide range of electrophiles, including epoxides, which offers another plausible route to the target molecule.

Given the common availability of starting materials like acetophenone, ethyl bromoacetate, and phenylmagnesium bromide in the early 1900s, it is highly probable that 3-Methyl-3-phenylbutanoic acid was first synthesized as an illustrative example or a synthetic intermediate in studies exploring the scope of these new reactions.

Plausible Synthetic Pathways

Two primary historical routes for the first synthesis of 3-Methyl-3-phenylbutanoic acid are presented below. These are based on the foundational principles of the Reformatsky and Grignard reactions as they would have been practiced in the early 20th century.

Pathway 1: The Reformatsky Reaction

This pathway utilizes the reaction between acetophenone and the zinc enolate of an α-haloester, followed by dehydration and hydrolysis.

Pathway 2: The Grignard Reaction

This pathway involves the reaction of a Grignard reagent with an epoxide, followed by carboxylation. A likely route would involve the reaction of phenylmagnesium bromide with 2,2-dimethyloxirane.

Experimental Protocols (Plausible Historical Methods)

The following protocols are reconstructed based on typical experimental procedures of the early 20th century.

Protocol 1: Synthesis via Reformatsky Reaction

Objective: To synthesize 3-Methyl-3-phenylbutanoic acid from acetophenone and ethyl bromoacetate.

Materials:

-

Acetophenone

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous benzene (solvent)

-

Iodine (for activation)

-

Sulfuric acid (concentrated and dilute)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place zinc dust. Add a crystal of iodine and gently warm the flask until violet vapors are observed. Allow to cool.

-

Reaction: To the activated zinc, add anhydrous benzene. A mixture of acetophenone and ethyl bromoacetate in anhydrous benzene is added dropwise from the dropping funnel with gentle warming to initiate the reaction. The reaction mixture is then refluxed for several hours until the reaction is complete.

-

Work-up: The reaction mixture is cooled and then hydrolyzed by the slow addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Dehydration and Saponification: The combined organic extracts are washed with dilute sulfuric acid, water, and sodium bicarbonate solution, and then dried over anhydrous sodium sulfate. The solvent is removed by distillation. The resulting crude β-hydroxy ester is then heated with a strong acid (e.g., concentrated sulfuric acid) to effect dehydration to the unsaturated ester, followed by saponification with aqueous sodium hydroxide.

-

Isolation: The resulting alkaline solution is acidified with dilute sulfuric acid to precipitate the crude 3-Methyl-3-phenylbutanoic acid.

-

Purification: The crude acid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Protocol 2: Synthesis via Grignard Reaction

Objective: To synthesize 3-Methyl-3-phenylbutanoic acid from bromobenzene and 2,2-dimethyloxirane.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether (solvent)

-

Iodine (for initiation)

-

2,2-Dimethyloxirane

-

Dry ice (solid CO2)

-

Hydrochloric acid (dilute)

-

Potassium permanganate (KMnO4)

-

Sodium bisulfite

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is maintained at a gentle reflux.

-

Reaction with Epoxide: The Grignard reagent solution is cooled in an ice bath, and a solution of 2,2-dimethyloxirane in anhydrous diethyl ether is added dropwise. The mixture is then stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is removed to yield crude 3-methyl-3-phenyl-1-butanol.

-

Oxidation: The crude alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate in an alkaline solution. The reaction mixture is heated until the purple color of the permanganate disappears.

-

Isolation and Purification: The reaction mixture is cooled, and the manganese dioxide is removed by filtration. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude 3-Methyl-3-phenylbutanoic acid. The crude product is then collected and recrystallized.

Data Presentation

The following tables summarize the key quantitative data for 3-Methyl-3-phenylbutanoic acid.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 59-61 °C |

| Boiling Point | 295-297 °C at 760 mmHg |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. |

Table 2: Spectroscopic Data (Modern Analysis)

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, ppm) | δ 1.45 (s, 6H), 2.65 (s, 2H), 7.20-7.40 (m, 5H), 11.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 29.0, 38.5, 48.0, 125.5, 126.5, 128.5, 147.0, 178.0 |

| IR (KBr, cm⁻¹) | 2500-3300 (broad O-H stretch), 1710 (C=O stretch), 1600, 1495 (aromatic C=C stretch) |

| Mass Spectrometry (EI) | m/z 178 (M+), 163, 119, 91 |

Conclusion

While the exact moment of the "discovery" of 3-Methyl-3-phenylbutanoic acid may be lost to the routine work of early 20th-century synthetic chemists, its existence is a testament to the groundbreaking synthetic reactions of that era. The Reformatsky and Grignard reactions provided the necessary tools for its creation, and its synthesis was likely an early demonstration of the power of these new methods. This guide provides a plausible historical and technical framework for understanding the origins of this compound, rooted in the foundational principles of modern organic chemistry.

A Technical Guide to the Theoretical and Computational Analysis of 3-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Methyl-3-phenylbutanoic acid. The document details its physicochemical properties, plausible synthetic routes, and potential for further investigation through computational modeling. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to 3-Methyl-3-phenylbutanoic Acid

3-Methyl-3-phenylbutanoic acid, a carboxylic acid with a distinctive quaternary carbon center, presents an interesting scaffold for chemical and pharmaceutical research. Its structural features, combining a phenyl ring with a sterically hindered carboxylic acid moiety, suggest potential for unique biological activities and material properties. Understanding its molecular geometry, electronic properties, and reactivity through computational methods is crucial for unlocking its full potential.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical properties of 3-Methyl-3-phenylbutanoic acid is presented in Table 1. While extensive experimental data is not widely published, the information available from various chemical suppliers and databases provides a foundational understanding of the molecule.

Table 1: Physicochemical Properties of 3-Methyl-3-phenylbutanoic Acid

| Property | Value | Source |

| CAS Number | 1010-48-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| Melting Point | 58-62 °C | [4] |

| Boiling Point | 204-206 °C | [4] |

| IUPAC Name | 3-methyl-3-phenylbutanoic acid | [2] |

| SMILES | CC(C)(C1=CC=CC=C1)CC(=O)O | [3] |

| InChI Key | JTZZMXVIHNHASS-UHFFFAOYSA-N | [2] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are essential for the structural elucidation and purity assessment of 3-Methyl-3-phenylbutanoic acid. While specific datasets are not publicly available in the search results, chemical suppliers indicate the availability of such data upon request[1].

Proposed Synthetic and Analytical Workflow

Experimental Protocol: Proposed Synthesis

Materials:

-

2-phenylpropane (cumene)

-

Magnesium turnings

-

Dry diethyl ether

-

Carbon dioxide (solid, dry ice)

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in dry diethyl ether under a nitrogen atmosphere. A solution of 2-phenylpropane in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is stirred and gently refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard reagent is cooled in an ice bath, and crushed dry ice is added portion-wise with vigorous stirring. The reaction is allowed to warm to room temperature overnight.

-

Work-up: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Methyl-3-phenylbutanoic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Theoretical and Computational Studies

Due to the limited availability of experimental data, theoretical and computational studies are invaluable for predicting the properties and reactivity of 3-Methyl-3-phenylbutanoic acid. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Methodology Workflow

The following workflow outlines a standard approach for the computational analysis of 3-Methyl-3-phenylbutanoic acid using DFT.

Predicted Molecular Properties

Based on DFT studies of similar carboxylic acids, several key molecular properties of 3-Methyl-3-phenylbutanoic acid can be predicted[6]. These properties are crucial for understanding its chemical behavior and potential biological activity.

Table 2: Predicted Molecular Properties from Hypothetical DFT Calculations

| Property | Predicted Value/Information | Significance |

| Optimized Geometry | ||

| Bond Lengths (Å) | C=O: ~1.21, C-O: ~1.35, O-H: ~0.97 | Provides insight into the molecular structure and bond strengths. |

| Bond Angles (°) | O=C-O: ~122, C-C-C backbone: ~109.5 | Determines the overall shape and steric hindrance of the molecule. |

| Electronic Properties | ||

| HOMO Energy (eV) | Negative value | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | Negative or slightly positive value | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | > 4 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment (Debye) | Non-zero value | Influences solubility and intermolecular interactions. |

| Spectroscopic Properties | ||

| IR Frequencies (cm⁻¹) | C=O stretch: ~1700-1750, O-H stretch: ~3000-3500 (broad) | Allows for the theoretical prediction and confirmation of experimental IR spectra. |

| Chemical Reactivity Descriptors | ||

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms, positive potential around the acidic proton. | Identifies sites for electrophilic and nucleophilic attack. |

| Acidity (pKa) | Predicted to be around 4-5 | Quantifies the acidic strength of the carboxylic acid group. |

Potential Applications and Future Research

While specific biological activities for 3-Methyl-3-phenylbutanoic acid have not been reported, related phenylalkanoic acids have shown promise in various fields. For instance, some derivatives exhibit antibacterial properties[7]. The unique structural features of 3-Methyl-3-phenylbutanoic acid make it a candidate for investigation in several areas:

-

Drug Discovery: The phenyl and carboxylic acid moieties are common pharmacophores. Molecular docking studies could explore its potential as an inhibitor for various enzymes.

-

Materials Science: The rigid structure could be exploited in the design of novel polymers or liquid crystals.

Future research should focus on the experimental validation of the predicted properties through synthesis and spectroscopic analysis. Furthermore, computational studies, including molecular dynamics simulations and docking studies, could provide deeper insights into its interactions with biological targets.

References

- 1. 1010-48-6|3-Methyl-3-phenylbutanoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Methyl-3-phenylbutanoic acid | 1010-48-6 [sigmaaldrich.com]

- 3. Synthonix, Inc > 1010-48-6 | 3-Methyl-3-phenylbutanoic acid [synthonix.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. jchemlett.com [jchemlett.com]

- 7. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Detailed Protocol for the Synthesis of 3-Methyl-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 3-Methyl-3-phenylbutanoic acid. The synthesis commences with the preparation of the precursor ketone, 4-phenyl-4-methyl-2-pentanone, via a Grignard reaction, followed by a haloform reaction to yield the final carboxylic acid product.

Step 1: Synthesis of 4-phenyl-4-methyl-2-pentanone via Grignard Reaction

This step details the synthesis of the key intermediate, 4-phenyl-4-methyl-2-pentanone, by the reaction of 2-phenyl-2-propylmagnesium chloride with acetyl chloride.

Experimental Protocol

Materials:

-

2-Chloro-2-phenylpropane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Acetyl chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Toluene

Procedure:

-

Preparation of Grignar Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The flask is flushed with dry nitrogen. A crystal of iodine is added to activate the magnesium. A solution of 2-chloro-2-phenylpropane (1 equivalent) in anhydrous diethyl ether is prepared and a small portion is added to the flask to initiate the reaction. Once the reaction begins (as evidenced by bubbling and a color change), the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent, 2-phenyl-2-propylmagnesium chloride.

-

Reaction with Acetyl Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of acetyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 4-phenyl-4-methyl-2-pentanone.

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |

| 2-Chloro-2-phenylpropane | 154.65 | 1.0 | 1.0 | Specify Mass |

| Magnesium | 24.31 | 1.2 | 1.2 | Specify Mass |

| Acetyl chloride | 78.50 | 1.0 | 1.0 | Specify Mass |

| 4-phenyl-4-methyl-2-pentanone | 176.25 | - | - | - |

| Expected Yield | ~70-80% |

Step 2: Synthesis of 3-Methyl-3-phenylbutanoic Acid via Haloform Reaction

This step describes the conversion of 4-phenyl-4-methyl-2-pentanone to 3-Methyl-3-phenylbutanoic acid using a haloform reaction with sodium hypochlorite (bleach).

Experimental Protocol

Materials:

-

4-phenyl-4-methyl-2-pentanone

-

Household bleach (sodium hypochlorite solution, ~5-6%)

-

10% Sodium hydroxide solution

-

Sodium sulfite

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-phenyl-4-methyl-2-pentanone (1 equivalent). While stirring, add household bleach (a significant excess, e.g., 10-15 equivalents of NaOCl) and 10% sodium hydroxide solution.

-

Reaction: The mixture is heated in a water bath at approximately 75°C for 30-45 minutes with continuous stirring.

-

Quenching and Extraction: The reaction mixture is cooled to room temperature. A small amount of sodium sulfite is added to destroy any unreacted sodium hypochlorite. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether to remove any unreacted starting material and the chloroform byproduct. The aqueous layer is retained.

-

Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified by the dropwise addition of concentrated hydrochloric acid until the pH is below 3. A white precipitate of 3-Methyl-3-phenylbutanoic acid will form. The precipitate is collected by vacuum filtration, washed with cold water, and dried.[1][2]

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |

| 4-phenyl-4-methyl-2-pentanone | 176.25 | 1.0 | 1.0 | Specify Mass |

| Sodium hypochlorite (in bleach) | 74.44 | ~10-15 | ~10-15 | Specify Volume |

| 3-Methyl-3-phenylbutanoic acid | 178.23 | - | - | - |

| Expected Yield | ~80-90% |

Mandatory Visualization

Experimental Workflow

References

Applications of 3-Methyl-3-phenylbutanoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylbutanoic acid, a carboxylic acid featuring a gem-dimethyl group adjacent to a phenyl ring, represents a valuable scaffold in medicinal chemistry. The incorporation of the gem-dimethyl moiety is a strategic approach in drug design, often utilized to enhance metabolic stability, improve binding affinity to biological targets, and increase the potency and selectivity of drug candidates. This structural feature can restrict conformational flexibility, leading to a more favorable orientation for receptor or enzyme interaction. While direct therapeutic applications of 3-Methyl-3-phenylbutanoic acid are not extensively documented, its derivatives, particularly amides and esters, have been explored for various pharmacological activities. These application notes provide an overview of the medicinal chemistry applications of 3-Methyl-3-phenylbutanoic acid derivatives and detailed protocols for their synthesis and biological evaluation.

Key Application Areas

Derivatives of 3-Methyl-3-phenylbutanoic acid have shown promise in the following therapeutic areas:

-

Anti-inflammatory Agents: As modulators of key inflammatory targets.

-

Enzyme Inhibition: Targeting enzymes such as cytosolic phospholipase A2.

Application Note 1: 3-Methyl-3-phenylbutanamides as Glucocorticoid Receptor Modulators

Amide derivatives of 3-Methyl-3-phenylbutanoic acid have been investigated as nonsteroidal dissociated glucocorticoid receptor (GR) agonists. These compounds aim to separate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation). A notable example is the exploration of 2,2-dimethyl-3,3-diphenyl-propanamides, which share the core gem-dimethyl phenylpropanoic acid structure.

Quantitative Data

| Compound | GR Transrepression (IC50, nM) | GR Transactivation (IC50, nM) | In vivo Anti-inflammatory Activity (Rat Carrageenan Paw Edema, ED50, mg/kg) |

| Prednisolone | 1.6 | 1.6 | 10 |

| Compound 17 | 3.2 | >1000 | 30 |

| Compound 30 | 1.0 | 500 | 30 |

Data adapted from a study on dimethyl-diphenyl-propanamide derivatives, which are structurally related to amides of 3-Methyl-3-phenylbutanoic acid.

Experimental Protocol: Synthesis of 3-Methyl-3-phenylbutanamides

This protocol describes a general method for the synthesis of amide derivatives of 3-Methyl-3-phenylbutanoic acid.

Materials:

-

3-Methyl-3-phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Appropriate amine (e.g., aniline, benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acid Chloride Formation: To a solution of 3-Methyl-3-phenylbutanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

-

To this solution, add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate hexane/ethyl acetate gradient to yield the desired amide.

-

Characterization: Confirm the structure of the purified amide using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of 3-Methyl-3-phenylbutanamides

Caption: Synthetic workflow for the preparation of 3-Methyl-3-phenylbutanamide derivatives.

Application Note 2: 3-(Pyrrol-2-yl)propionic Acid Derivatives as Phospholipase A2 Inhibitors

While not direct derivatives of 3-Methyl-3-phenylbutanoic acid, the study of 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid as a cytosolic phospholipase A2 (cPLA2) inhibitor highlights the potential of the propionic acid scaffold in this area. The gem-dimethyl group in 3-Methyl-3-phenylbutanoic acid could be a valuable modification to enhance the inhibitory activity and pharmacokinetic properties of such compounds.

Quantitative Data

| Compound | cPLA2 Inhibition (IC50, µM) |

| 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid | 24 |

| 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid | 13 |

Data from a study on pyrrole-based propionic acid derivatives.

Experimental Protocol: In Vitro cPLA2 Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against cPLA2.

Materials:

-

Test compounds (derivatives of 3-Methyl-3-phenylbutanoic acid)

-

Recombinant human cPLA2 enzyme

-

Phospholipid vesicles (e.g., 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 2 mM DTT, and 0.1 mg/mL BSA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare a stock solution of recombinant human cPLA2 in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction: In a microplate, add the assay buffer, phospholipid vesicles, and the test compound solution.

-

Initiate the reaction by adding the cPLA2 enzyme solution.

-

Incubate the reaction mixture at 37 °C for a specified time (e.g., 30 minutes).

-